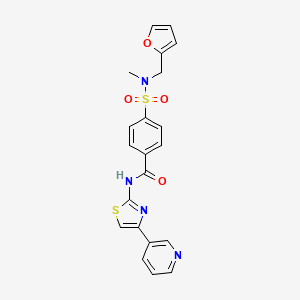![molecular formula C21H20N4O4S2 B2358947 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223839-97-1](/img/structure/B2358947.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several interesting structural features, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a thieno[3,2-d]pyrimidin-4(3H)-one group, and an isopentylthio group . These groups are common in many bioactive compounds and could potentially confer interesting biological properties to the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could potentially be introduced via a condensation reaction . The 1,2,4-oxadiazol-5-yl group might be introduced via a cyclization reaction . The thieno[3,2-d]pyrimidin-4(3H)-one group could potentially be formed via a heterocyclic ring formation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several heterocyclic rings and functional groups. The presence of these groups would likely result in a highly polar molecule with potential for multiple hydrogen bonding interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structural features. For example, its solubility would be affected by its polarity, and its stability could be influenced by the presence of the heterocyclic rings .Scientific Research Applications
Antioxidant Applications
Research has shown that certain coumarin derivatives, related to the structure of the compound , exhibit significant antioxidant activities. For instance, the preparation and characterization of a compound in a dioxin-ethanol medium demonstrated high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 µg/mL. This indicates the potential of such compounds in acting as effective antioxidants, comparable to standard antioxidants like vitamin C (Afnan E. Abd-Almonuim et al., 2020).
Insecticidal and Antibacterial Potential
Another study focused on the synthesis of pyrimidine linked pyrazole heterocyclics through cyclocondensation, evaluated their insecticidal and antibacterial potential. The compounds showed activity against Pseudococcidae insects and selected microorganisms, indicating their usefulness in developing new insecticidal and antimicrobial agents (P. P. Deohate et al., 2020).
COX-2 Inhibitor Activity
Benzimidazole analogs endowed with oxadiazole, designed and synthesized from related structures, aimed to acquire selective cyclooxygenase (COX-2) inhibitor activity. These compounds exhibited good-to-remarkable activity in vitro, with some showing significant in vivo anti-inflammatory activity. This highlights their potential as leads for developing new COX-2 inhibitors (Ankita Rathore et al., 2014).
Anticandidal Agents
The synthesis of oxadiazole derivatives as new anticandidal agents demonstrates the potential therapeutic applications of such compounds. These derivatives were tested in vitro against various Candida species, with some showing potent activity compared to standard antifungal agents (Z. Kaplancıklı, 2011).
Antitumor and Antibacterial Agents
Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. Some compounds showed higher activity against human tumor cell lines than the standard drug, doxorubicin, and exhibited high activity against Gram-positive and Gram-negative bacteria (H. Hafez et al., 2017).
Future Directions
properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-12(2)5-7-25-20(26)18-14(6-8-30-18)22-21(25)31-10-17-23-19(24-29-17)13-3-4-15-16(9-13)28-11-27-15/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWHDZFGQVRDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)
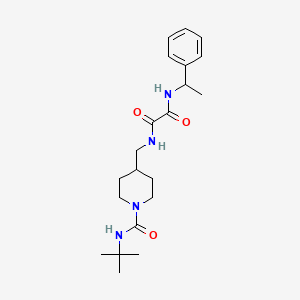

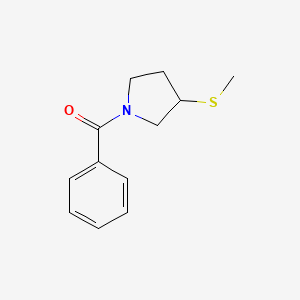
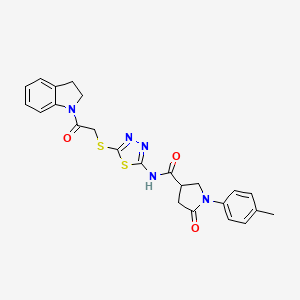



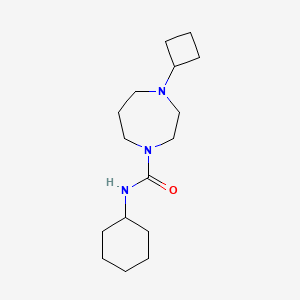

![N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2358879.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2358884.png)
